molecular formula C8H10N2OS B13614116 2-Pyridineacetamide, 4-methoxythio- CAS No. 31329-86-9

2-Pyridineacetamide, 4-methoxythio-

Katalognummer: B13614116
CAS-Nummer: 31329-86-9
Molekulargewicht: 182.25 g/mol
InChI-Schlüssel: ZLCXVOBIFUBEKC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Pyridineacetamide, 4-methoxythio- is an organic compound with the molecular formula C8-H10-N2-O-S and a molecular weight of 182.26 . This compound is characterized by the presence of a pyridine ring substituted with an acetamide group and a methoxythio group. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyridineacetamide, 4-methoxythio- involves several steps. One common method includes the alkylation of a pyridine derivative with a suitable haloacetamide in the presence of a base such as potassium phosphate monohydrate . The intermediate product is then subjected to further reactions to introduce the methoxythio group.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-Pyridineacetamide, 4-methoxythio- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the methoxythio group to a thiol group.

    Substitution: The methoxythio group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxythio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Wissenschaftliche Forschungsanwendungen

2-Pyridineacetamide, 4-methoxythio- has a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism of action of 2-Pyridineacetamide, 4-methoxythio- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 2-Pyridineacetamide, 4-methoxythio- include:

  • 2-Pyridineacetamide, 4-methylthio-
  • 2-Pyridineacetamide, 4-ethoxythio-

Comparison

Compared to its analogs, 2-Pyridineacetamide, 4-methoxythio- is unique due to the presence of the methoxythio group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research applications .

Eigenschaften

CAS-Nummer

31329-86-9

Molekularformel

C8H10N2OS

Molekulargewicht

182.25 g/mol

IUPAC-Name

2-(4-methoxypyridin-2-yl)ethanethioamide

InChI

InChI=1S/C8H10N2OS/c1-11-7-2-3-10-6(4-7)5-8(9)12/h2-4H,5H2,1H3,(H2,9,12)

InChI-Schlüssel

ZLCXVOBIFUBEKC-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC(=NC=C1)CC(=S)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.